molecular formula C13H22N2O B14899200 N-(2-cyanopropyl)-2-cyclopentyl-N-ethylacetamide

N-(2-cyanopropyl)-2-cyclopentyl-N-ethylacetamide

Cat. No.: B14899200
M. Wt: 222.33 g/mol
InChI Key: DPFYOMLICICFMF-UHFFFAOYSA-N
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Description

N-(2-cyanopropyl)-2-cyclopentyl-N-ethylacetamide is an organic compound with a complex structure that includes a cyano group, a cyclopentyl ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanopropyl)-2-cyclopentyl-N-ethylacetamide typically involves multiple steps:

    Formation of the 2-cyanopropyl group: This can be achieved through the reaction of propionitrile with a suitable alkylating agent under basic conditions.

    Acetamide formation: The final step involves the reaction of the intermediate with ethylamine and acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanopropyl)-2-cyclopentyl-N-ethylacetamide can undergo various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form a carboxylic acid.

    Reduction: The cyano group can be reduced to form an amine.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of 2-cyclopentyl-N-ethylacetamide-2-carboxylic acid.

    Reduction: Formation of N-(2-aminopropyl)-2-cyclopentyl-N-ethylacetamide.

    Substitution: Formation of various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

N-(2-cyanopropyl)-2-cyclopentyl-N-ethylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-cyanopropyl)-2-cyclopentyl-N-ethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, while the acetamide group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-cyanopropyl)-2-cyclopentylacetamide: Lacks the ethyl group, which may affect its reactivity and biological activity.

    N-(2-cyanopropyl)-2-cyclopentyl-N-methylacetamide: Contains a methyl group instead of an ethyl group, which can influence its physical and chemical properties.

Uniqueness

N-(2-cyanopropyl)-2-cyclopentyl-N-ethylacetamide is unique due to the presence of both the cyclopentyl and ethyl groups, which can enhance its stability and reactivity compared to similar compounds. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H22N2O

Molecular Weight

222.33 g/mol

IUPAC Name

N-(2-cyanopropyl)-2-cyclopentyl-N-ethylacetamide

InChI

InChI=1S/C13H22N2O/c1-3-15(10-11(2)9-14)13(16)8-12-6-4-5-7-12/h11-12H,3-8,10H2,1-2H3

InChI Key

DPFYOMLICICFMF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(C)C#N)C(=O)CC1CCCC1

Origin of Product

United States

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